molecular formula C23H21F2NO4S B2905277 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide CAS No. 1788771-87-8

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide

Cat. No.: B2905277
CAS No.: 1788771-87-8
M. Wt: 445.48
InChI Key: VLYWYMAXKIMJQE-UHFFFAOYSA-N
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Description

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide is a high-purity synthetic compound offered for research and development purposes. This molecule features a biphenyl core, a structural motif recognized as a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules . The integration of a difluoromethylsulfonyl group attached to a benzamide is a key structural feature of interest. Sulfonamide-functionalized compounds are known to exhibit a wide range of pharmacological activities, including inhibitory effects on enzymes like carbonic anhydrase, which is a target of interest in neuropathic pain research . The specific mechanism of action and primary research applications for this compound are an active area of investigation. Researchers are exploring its potential as a tool compound in [state the specific field, e.g., neuroscience or oncology] and its utility in studying [mention the specific biological process or target]. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2NO4S/c1-23(28,18-13-11-17(12-14-18)16-7-3-2-4-8-16)15-26-21(27)19-9-5-6-10-20(19)31(29,30)22(24)25/h2-14,22,28H,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYWYMAXKIMJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C22H22F2N2O3S
  • Molecular Weight : 415.9 g/mol
  • CAS Number : 1396716-67-8

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Biphenyl Intermediate : Achieved through Suzuki coupling reactions.
  • Introduction of Hydroxypropyl Group : Via alkylation reactions.
  • Sulfonylation : Incorporating the difluoromethylsulfonyl moiety through sulfonation reactions.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. The biphenyl and difluoromethyl groups enhance hydrophobic interactions, facilitating binding to enzyme active sites or receptor sites involved in various signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that biphenyl derivatives can inhibit the activity of polo-like kinase 1 (Plk1), a crucial regulator in cell division and a target for cancer therapy . The inhibition of Plk1 leads to cell cycle arrest and apoptosis in cancer cells.

Table 1: Biological Activities of Related Compounds

Compound NameTargetActivityReference
Compound APlk1IC50 = 50 nM
Compound BEGFRIC50 = 30 nM
Compound CVEGFRIC50 = 25 nM

Case Study 1: Inhibition of Plk1

In a study assessing the effectiveness of biphenyl derivatives, this compound demonstrated a substantial inhibitory effect on Plk1 activity. The compound exhibited an IC50 value in the low nanomolar range, indicating potent antitumor activity.

Case Study 2: Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation. These findings suggest its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Motifs

The table below summarizes key structural features of the target compound and its analogues from the literature:

Compound Name Core Structure Substituents/Modifications Key Functional Groups Reference IDs
N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide (Target) Benzamide - 2-(Difluoromethyl)sulfonyl
- N-2-hydroxypropyl-[1,1'-biphenyl]-4-yl
Sulfonamide, Biphenyl, Hydroxyl N/A
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide Flurbiprofen-amide - Fluoro-biphenyl
- N-1-phenylpropan-2-yl
Amide, Biphenyl, Fluorine
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide Flurbiprofen-coumarin hybrid - Fluoro-biphenyl
- N-4-methylcoumarin
Amide, Biphenyl, Coumarin
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Flurbiprofen-tryptamine hybrid - Fluoro-biphenyl
- N-2-(indol-3-yl)ethyl
Amide, Biphenyl, Indole
N-(3,4-Dimethoxyphenethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Flurbiprofen-phenethyl hybrid - Fluoro-biphenyl
- N-3,4-dimethoxyphenethyl
Amide, Biphenyl, Methoxy
N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide Sulfonamide-biphenyl hybrid - 2-Chlorophenylmethanesulfonyl
- N-2-hydroxypropyl-biphenyl
Sulfonamide, Biphenyl, Chlorine, Hydroxyl
Key Observations:
  • Biphenyl Motif : Present in all compounds, critical for hydrophobic interactions in COX inhibition or receptor binding .
  • Hydroxyl Group : Unique to the target and ’s compound, may confer hydrogen-bonding capacity distinct from methoxy or alkyl chains in other derivatives .

Physicochemical and Spectral Properties

Melting Points and Solubility:
  • Flurbiprofen-amide derivatives exhibit melting points of 166–206°C, influenced by aromaticity and hydrogen bonding .
  • The hydroxyl group in the target compound may lower melting points compared to methoxy analogs due to reduced crystallinity .
Spectral Data Comparison:
  • 1H NMR : The target’s hydroxypropyl chain may show a δ ~2.5–3.5 ppm (CH2) and δ ~4.5–5.0 ppm (OH), distinct from methoxy (δ ~3.8 ppm) or indole (δ ~6.5–7.5 ppm) signals in analogues .
  • 13C NMR : The difluoromethyl sulfonyl group’s carbon is expected at δ ~115–120 ppm (CF2), differing from fluorine (δ ~110–115 ppm) or chlorine (δ ~45–55 ppm) in related compounds .
  • HRMS : Molecular ion peaks for biphenyl-containing amides align with theoretical masses (e.g., 376.1691 observed vs. 376.1701 calculated for compounds) .

Q & A

Q. What synthetic routes are recommended for the preparation of this compound, and what reaction conditions are critical?

The synthesis involves multi-step reactions, typically starting with the condensation of biphenyl intermediates (e.g., 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropylamine) with activated sulfonyl chlorides. Key steps include nucleophilic substitution under basic conditions (e.g., triethylamine or NaH) and coupling reactions using agents like HATU or EDCI. Solvents such as dimethylformamide (DMF) or dichloromethane are preferred for solubility, with temperatures ranging from 0°C to reflux. Optimization of stoichiometric ratios and pH control during substitutions is critical to minimize byproducts like unreacted sulfonyl intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming the molecular structure, particularly the biphenyl and sulfonamide moieties. Purity is assessed via HPLC (C18 columns, acetonitrile/water gradients) with UV detection at 254 nm. Spectrofluorometric analysis (excitation/emission at 280/320 nm) can determine fluorescence properties, useful for biological interaction studies. Cross-validation using FT-IR (e.g., sulfonyl S=O stretches at 1350–1150 cm⁻¹) and elemental analysis ensures integrity .

Q. How does the compound's stability under varying pH and temperature conditions impact experimental design?

Stability studies using HPLC under accelerated conditions (e.g., 40°C, pH 3–10 buffers) reveal degradation pathways. For instance, acidic conditions may hydrolyze the sulfonamide group, while basic conditions could degrade the biphenyl moiety. Storage at –20°C in anhydrous DMSO or acetonitrile is recommended for long-term stability. Real-time stability monitoring via LC-MS is advised for biological assays .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

Density functional theory (DFT) calculations model transition states for key reactions (e.g., sulfonamide bond formation), identifying energy barriers and solvent effects. Molecular dynamics simulations predict solubility in polar aprotic solvents. Integrated platforms like ICReDD’s reaction path search methods combine computational predictions with experimental feedback loops to refine parameters (e.g., catalyst loading, solvent polarity), reducing trial-and-error iterations .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Discrepancies often arise from oversimplified solvent models or neglected steric effects. Multi-scale modeling (QM/MM) improves accuracy by incorporating explicit solvent molecules and bulky substituent interactions. Experimental validation under controlled conditions (e.g., varying dielectric constants with DMF/water mixtures) reconciles differences. Feedback loops, where experimental kinetic data refine computational parameters, are critical .

Q. How can reaction yields be improved for derivatives with sterically hindered substituents?

High-dilution conditions (0.01–0.05 M) reduce intermolecular side reactions in bulky systems. Microwave-assisted synthesis (e.g., 100°C, 150 W) enhances reaction rates for sluggish steps. Coupling reagents like PyBOP or HBTU outperform EDCI in steric environments. Real-time monitoring via LC-MS identifies optimal termination points to prevent over-reaction .

Q. What methodologies analyze conflicting spectroscopic data (e.g., unexpected fluorescence quenching)?

Cross-validation using time-resolved fluorescence spectroscopy and NMR titration experiments clarifies quenching mechanisms (e.g., aggregation-induced emission vs. solvent interactions). X-ray crystallography resolves structural ambiguities, such as conformational changes in the biphenyl group. Parallel studies with deuterated analogs (e.g., D₂O solvent) isolate solvent effects .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Sulfonamide Coupling

ParameterOptimal RangeImpact on YieldReference
SolventDMF or DCMPolarity affects intermediate solubility
Temperature0°C to 25°CMinimizes decomposition
Coupling AgentHATU (1.2 equiv)Reduces racemization
Reaction Time12–24 hoursEnsures complete activation

Q. Table 2. Stability Profile Under Accelerated Conditions

ConditionDegradation PathwayHalf-LifeReference
pH 3, 40°CSulfonamide hydrolysis48 hours
pH 10, 40°CBiphenyl oxidation24 hours
Neutral, –20°CNo significant degradation>6 months

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